molecular formula C8H8N2O3 B14222062 3-(hydroxyiminomethyl)-2-[(E)-hydroxyiminomethyl]phenol

3-(hydroxyiminomethyl)-2-[(E)-hydroxyiminomethyl]phenol

Cat. No.: B14222062
M. Wt: 180.16 g/mol
InChI Key: YEZJWPGBPDMQRC-PBOGUKDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(hydroxyiminomethyl)-2-[(E)-hydroxyiminomethyl]phenol is an organic compound characterized by the presence of two hydroxyimino groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hydroxyiminomethyl)-2-[(E)-hydroxyiminomethyl]phenol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a phenolic compound with hydroxylamine derivatives under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 50°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Advanced techniques such as flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(hydroxyiminomethyl)-2-[(E)-hydroxyiminomethyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino groups to amine groups.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Ethers or esters of the phenolic compound.

Scientific Research Applications

3-(hydroxyiminomethyl)-2-[(E)-hydroxyiminomethyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(hydroxyiminomethyl)-2-[(E)-hydroxyiminomethyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of target molecules. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(hydroxyiminomethyl)phenol
  • 4-(hydroxyiminomethyl)phenol
  • 3-(hydroxyiminomethyl)benzoic acid

Uniqueness

3-(hydroxyiminomethyl)-2-[(E)-hydroxyiminomethyl]phenol is unique due to the presence of two hydroxyimino groups in specific positions on the phenol ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

3-(hydroxyiminomethyl)-2-[(E)-hydroxyiminomethyl]phenol

InChI

InChI=1S/C8H8N2O3/c11-8-3-1-2-6(4-9-12)7(8)5-10-13/h1-5,11-13H/b9-4?,10-5+

InChI Key

YEZJWPGBPDMQRC-PBOGUKDESA-N

Isomeric SMILES

C1=CC(=C(C(=C1)O)/C=N/O)C=NO

Canonical SMILES

C1=CC(=C(C(=C1)O)C=NO)C=NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.